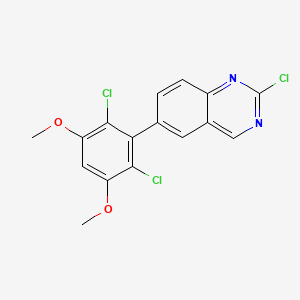

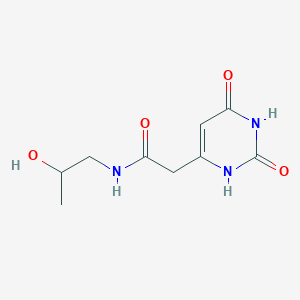

![molecular formula C18H21NO4S B2659383 2-(3-(5-甲基呋喃-2-基)丙酰氨基)-4,5,6,7-四氢苯并[b]噻吩-3-羧酸甲酯 CAS No. 838813-66-4](/img/structure/B2659383.png)

2-(3-(5-甲基呋喃-2-基)丙酰氨基)-4,5,6,7-四氢苯并[b]噻吩-3-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of thiophene consists of a five-membered ring made up of one sulfur atom and four carbon atoms . The molecular weight of thiophene is 84.14 g/mol .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can go through a cyclization reaction and produce 2,3,5-trisubstituted thiophenes .Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely. For example, the density of thiophene is 1.07 g/cm³, and it has a boiling point of 84 °C .科学研究应用

合成和生物学评估

Raghavendra 等人 (2017) 的一项研究合成了包括 7-芳基-4-氧代-4,5,6,7-四氢苯并[b]噻吩-6-羧酸及其乙酯在内的各种化合物。这些化合物被评估了抗菌和抗氧化特性。值得注意的是,一些化合物对各种微生物表现出有希望的抗真菌和抗菌活性,以及显着的 DPPH 自由基清除能力 (Raghavendra 等人,2017)。

药理特性

Chapman 等人 (1971) 研究了 5-氨基-3-甲基苯并[b]噻吩-2-羧酸乙酯,将其转化为各种衍生物。他们对这些化合物进行了初步药理学研究,提供了对其潜在药理学应用的见解 (Chapman 等人,1971)。

发光超分子组装体

Osterod 等人 (2001) 报道了茋羧酸和二噻吩[3,2-b:2',3'-d]噻吩-2-羧酸的合成。这些酸与咪唑啉碱形成非共价络合物,在溶液中显示出强烈的蓝色或蓝绿色光致发光。这项研究有助于理解这些类化合物的发光特性 (Osterod 等人,2001)。

简单的合成方法

Adib 等人 (2014) 描述了一种制备烷基 2-氨基苯并[b]噻吩-3-羧酸盐的简单方法,该方法与目标化合物密切相关。该方法涉及脱氢过程,产生良好至优异的产率,突出了有效的合成途径 (Adib 等人,2014)。

分散染料应用

Sabnis 和 Rangnekar (1989) 合成了 2-氨基-4,5,6,7-四氢苯并[b]噻吩衍生物,并评估了它们作为偶氮染料的用途。这些染料在聚酯上表现出良好的着色和牢度,表明在纺织工业中具有潜在的应用 (Sabnis 和 Rangnekar,1989)。

催化中的氨基酸酯应用

Müller 等人 (2005) 在碘苯和碘烯烃的钯催化氨基羰基化中使用氨基酸甲酯。这项研究提供了对有机合成中类似化合物的催化应用的见解 (Müller 等人,2005)。

苯并呋喃衍生物的抗菌活性

Abdel-Aziz 等人 (2009) 合成了几种苯并呋喃衍生物,包括 3-甲基苯并呋喃-2-碳酰肼,并评估了它们的抗菌活性。其中一些化合物表现出显着的抗菌活性,为药物化学领域做出了贡献 (Abdel-Aziz 等人,2009)。

潜在的抗肿瘤剂

Pieters 等人 (1999) 合成了一系列二氢苯并呋喃木脂素和相关化合物,并评估了它们的潜在抗癌活性。这些化合物,尤其是甲基 (E)-3-¿2-(3, 4-二羟基苯基)-7-羟基-3-甲氧羰基-2, 3-二氢-1-苯并呋喃-5-基丙-2-烯酸酯,显示出有希望的活性,突出了它们作为抗肿瘤剂的潜力 (Pieters 等人,1999)。

作用机制

未来方向

属性

IUPAC Name |

methyl 2-[3-(5-methylfuran-2-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-11-7-8-12(23-11)9-10-15(20)19-17-16(18(21)22-2)13-5-3-4-6-14(13)24-17/h7-8H,3-6,9-10H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFFDTYHTJHDRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

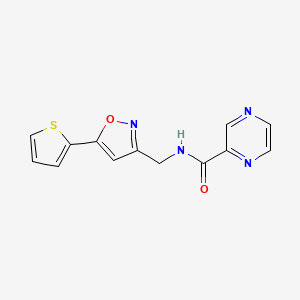

![1-[(3-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2659306.png)

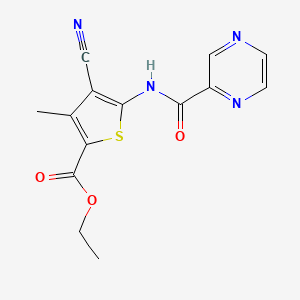

![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2659308.png)

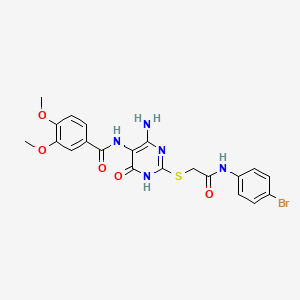

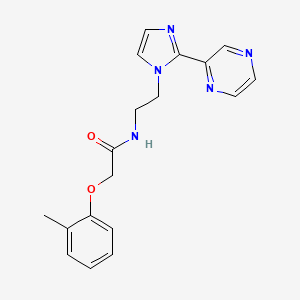

![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2659311.png)

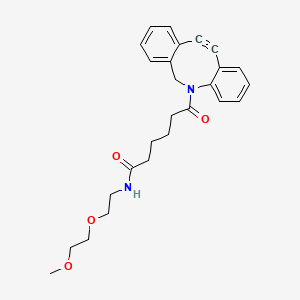

![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2659312.png)

![N-(3-fluoro-4-methylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2659316.png)

![tert-butyl N-[(1S)-3-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate](/img/structure/B2659320.png)